2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)-
Overview
Description
2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is a useful research compound. Its molecular formula is C7H9NO4S and its molecular weight is 203.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is 203.02522894 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to be a heterobifunctional crosslinking reagent , which suggests that it can bind to various biological targets, particularly proteins.
Mode of Action
This compound is an aliphatic, heterobifunctional crosslinking reagent . It contains two functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal thiol . The NHS ester can react with amines, typically those present in the side chains of lysine residues in proteins . The terminal thiol can react with thiols, alkenes, and alkynes . This dual reactivity allows it to crosslink various biological molecules, thereby altering their structure and function.
Biochemical Analysis
Biochemical Properties
2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- plays a crucial role in biochemical reactions as a crosslinking agent. It interacts with enzymes, proteins, and other biomolecules through its terminal N-hydroxysuccinimide (NHS) ester and thiol groups. The NHS ester reacts with primary amines, forming stable amide bonds, while the thiol group can form disulfide bonds with other thiols or react with alkenes and alkynes . These interactions are essential for the synthesis of protein-polymer conjugates and the functionalization of quantum dots.
Cellular Effects
The effects of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- on various cell types and cellular processes are significant. This compound influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of protein-polymer conjugates can alter the activity of enzymes and receptors, leading to changes in cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- exerts its effects through covalent binding interactions with biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the thiol group can form disulfide bonds or react with alkenes and alkynes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable when stored at 2-8°C, but its activity can decrease over time due to hydrolysis and oxidation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and enzymes without causing significant toxicity. At high doses, it can lead to adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . These threshold effects are essential for determining the optimal dosage for various applications.
Metabolic Pathways
2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the formation of protein-polymer conjugates can affect the activity of metabolic enzymes, leading to changes in metabolic pathways and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable covalent bonds with biomolecules also affects its distribution and activity within cells.
Subcellular Localization
The subcellular localization of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . The compound’s ability to form stable covalent bonds with biomolecules also influences its subcellular localization and activity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-sulfanylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c9-5-1-2-6(10)8(5)12-7(11)3-4-13/h13H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBOEPMMEANMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729451 | |
Record name | 1-[(3-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117235-10-6 | |
Record name | 1-[(3-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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